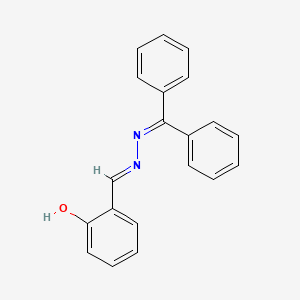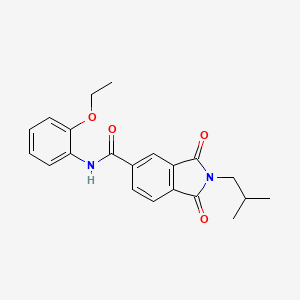![molecular formula C15H20N2O2 B5957268 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide](/img/structure/B5957268.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C15H20N2O2 and a molecular weight of 260.337 g/mol. This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a dimethylamino group and a phenyl ring.
Méthodes De Préparation
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-bromoacetophenone with dimethylamine to form the intermediate 4-(dimethylamino)acetophenone. This intermediate is then subjected to a cyclopropanation reaction using a suitable cyclopropanating agent, such as diazomethane, to yield the final product.
Analyse Des Réactions Chimiques
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cyclopropane ring, which may result in different chemical and biological properties.
N,4-diphenylthiazol-2-amine derivatives: These compounds contain a thiazole ring and exhibit different biological activities, such as antimicrobial and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)14(18)10-5-11-3-8-13(9-4-11)16-15(19)12-6-7-12/h3-4,8-9,12H,5-7,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMFQDVNGLJAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-2-methylbenzamide](/img/structure/B5957202.png)
![3-allyl-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5957213.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5957220.png)

![ethyl 4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5957231.png)
![7-(3-methyl-L-valyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5957235.png)
![2-[(5E)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5957254.png)
![5-Acetamido-2-[cyclohexyl(methyl)amino]benzamide](/img/structure/B5957256.png)
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(diphenylmethyl)-1H-1,2,3-triazole](/img/structure/B5957264.png)
![N-benzyl-N-methyl-1-[(phenylthio)acetyl]-3-piperidinamine](/img/structure/B5957269.png)
![2-{[(6-methoxy-2-naphthyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5957277.png)

![N-[(2-chlorophenyl)methyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B5957289.png)
![(Z)-4-AMINO-N'-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5957295.png)
